Product packaging for isoVa-RYYRIK-NH2(Cat. No.:)

isoVa-RYYRIK-NH2

Cat. No.: B10849526
M. Wt: 965.2 g/mol
InChI Key: WYGLGBXUEUHKTI-INYUMPDKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

isoVa-RYYRIK-NH2 is a synthetic hexapeptide antagonist for the opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin receptor. This compound is recognized for its high specificity and antagonistic activity, making it a critical pharmacological tool for studying nociception and neuropathic pain pathways . Research indicates that this compound and the native agonist nociceptin share a common binding site on the ORL1 receptor, yet each also engages a separate specific binding site . This unique binding profile allows the compound to differentiate between distinct receptor states, potentially representing the agonist-active and antagonist-inactive conformations of ORL1 . Consequently, tritium-labelled [3H]this compound serves as a key tracer in mechanistic studies to uncover the specific amino acid residues crucial for receptor inactivation, providing invaluable insights for rational drug design . Given its potential to illuminate novel analgesic and anti-neuropathic drug mechanisms, this compound is an essential reagent for advanced neuropharmacology research. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H76N14O8 B10849526 isoVa-RYYRIK-NH2

Properties

Molecular Formula

C47H76N14O8

Molecular Weight

965.2 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(3-methylbutanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide

InChI

InChI=1S/C47H76N14O8/c1-5-29(4)39(45(69)57-33(40(49)64)15-9-10-22-48)61-42(66)35(17-12-24-55-47(52)53)58-43(67)37(27-31-18-20-32(62)21-19-31)60-44(68)36(26-30-13-7-6-8-14-30)59-41(65)34(16-11-23-54-46(50)51)56-38(63)25-28(2)3/h6-8,13-14,18-21,28-29,33-37,39,62H,5,9-12,15-17,22-27,48H2,1-4H3,(H2,49,64)(H,56,63)(H,57,69)(H,58,67)(H,59,65)(H,60,68)(H,61,66)(H4,50,51,54)(H4,52,53,55)/t29-,33-,34-,35-,36-,37-,39-/m0/s1

InChI Key

WYGLGBXUEUHKTI-INYUMPDKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CC(C)C

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CC(C)C

Origin of Product

United States

Preparation Methods

The synthesis of isoVa-RYYRIK-NH2 centers on the introduction of an isovaleryl (3-methylbutanoyl) group at the N-terminus of the RYYRIK-NH2 hexapeptide. This modification was designed to enhance receptor-binding affinity and stability compared to the native nociceptin sequence . The process begins with solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry to assemble the RYYRIK-NH2 backbone. Following deprotection and cleavage from the resin, the peptide undergoes N-terminal acylation with 3-methylcrotonic anhydride to introduce the unsaturated precursor of the isovaleryl group .

A pivotal step involves catalytic hydrogenation using tritium gas (3H2^3\text{H}_2) to saturate the crotonyl double bond, yielding the tritium-labeled isovaleryl derivative [(3H^3\text{H}]this compound) . This radiolabeling technique achieved a specific activity of 24.5 Ci/mmol, critical for subsequent receptor-binding assays . The reaction conditions—including catalyst selection (e.g., palladium on carbon), solvent (dimethylformamide), and temperature (25°C)—were optimized to ensure >95% conversion efficiency while preserving peptide integrity .

Purification and Analytical Validation

Post-synthesis purification employed reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The tritiated product eluted at 18–20 minutes under these conditions, with ultraviolet (UV) detection at 220 nm confirming peptide purity . Mass spectrometry (MS) analysis verified the molecular weight of this compound at 923.2 Da, consistent with the theoretical mass .

Critical to quality control, the final product exhibited <5% radiochemical impurities, as assessed by radio-HPLC . Stability studies under refrigerated conditions (4°C) demonstrated minimal degradation over six months, ensuring reliability in long-term experimental use .

Receptor-Binding Characterization

Saturation binding assays using COS-7 cell membranes expressing human ORL1 receptors revealed a dissociation constant (KdK_d) of 1.21 ± 0.03 nM for [(3H^3\text{H}]this compound, with a receptor density (BmaxB_{max}) of 94 fmol/mg protein . Competitive binding experiments against (3H^3\text{H}nociceptin demonstrated that this compound shares the ORL1 binding site but exhibits distinct steric interactions, as evidenced by a Hill coefficient (nHn_H) of 0.82, suggesting negative cooperativity .

Table 1: Comparative Binding Affinities of this compound and Reference Ligands

LigandKdK_d (nM)BmaxB_{max} (fmol/mg)Selectivity (ORL1 vs. Opioid Receptors)
[(3H^3\text{H}]this compound1.21 ± 0.0394 ± 6>1,000-fold
[(3H^3\text{H}]Nociceptin0.55 ± 0.1288 ± 4>1,000-fold
[3H^3\text{H}]DAMGO (μ-opioid)N/AN/ANo displacement at 10 μM

Structural and Functional Insights

Molecular dynamics simulations highlight that the isovaleryl group enhances hydrophobic interactions with ORL1’s extracellular loop 2, while the Arg14 and Lys15 residues mediate electrostatic contacts with conserved aspartate residues (e.g., D130) in the receptor’s transmembrane domain . This dual interaction motif explains the peptide’s antagonist profile, as it stabilizes the receptor in an inactive conformation .

Functional assays in mouse vas deferens confirmed this compound’s antagonist activity, showing a pA2pA_2 value of 8.3 against nociceptin-induced inhibition of electrically evoked contractions . Notably, the compound exhibited no agonist activity at concentrations up to 10 μM, underscoring its pure antagonistic properties .

Comparative Analysis with Structural Analogues

Replacing the isovaleryl group with alternative acyl moieties (e.g., acetyl or methylthioacetyl) significantly reduced ORL1 affinity. For instance, N-methylthioacetyl-RYYRIK-NH2 showed a KdK_d of 3.4 nM, approximately threefold weaker than this compound . This underscores the critical role of the branched isovaleryl group in optimizing hydrophobic interactions without steric hindrance .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing isoVa-RYYRIK-NH2?

  • Synthesis : Solid-phase peptide synthesis (SPPS) is commonly employed, with isoValine (isoVa) incorporation requiring careful coupling optimization to avoid steric hindrance .
  • Purification : Reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is standard. Validate purity via mass spectrometry (MALDI-TOF/ESI-MS) and analytical HPLC (>95% purity threshold) .
  • Characterization : Circular dichroism (CD) spectroscopy for secondary structure analysis (e.g., α-helical propensity in membrane-mimetic environments) .

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

  • Experimental Design : Use pre-validated cell lines (e.g., HEK293 for receptor binding) and standardized buffers (pH 7.4, 25°C) .
  • Controls : Include positive (e.g., known agonists) and negative controls (scrambled peptide sequences).
  • Data Reporting : Document batch-specific peptide purity, solvent preparation protocols, and instrument calibration metrics .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported mechanism of action across studies?

  • Data Reconciliation Framework :

Variable Audit : Compare experimental conditions (e.g., peptide concentration, assay temperature, cell membrane composition) .

Theoretical Alignment : Map findings to established pathways (e.g., G-protein-coupled receptor signaling vs. ion channel modulation) .

Meta-Analysis : Use statistical tools (e.g., random-effects models) to quantify heterogeneity in published IC₅₀ values .

  • Example Contradiction : Discrepancies in receptor binding affinity may arise from differences in lipid bilayer composition during assays .

Q. What factorial design strategies optimize this compound’s in vivo efficacy testing?

  • Design Matrix :

FactorLevelsResponse Variable
Dose (mg/kg)0.5, 1.0, 2.0Plasma half-life (t₁/₂)
Administration RouteIV, IP, SCBioavailability (%F)
Animal ModelWild-type vs. KnockoutTumor growth inhibition
  • Analysis : Use ANOVA with post-hoc Tukey tests to isolate significant interactions (α=0.05) .

Q. How can researchers integrate this compound into a broader theoretical framework for peptide-drug interactions?

  • Conceptual Model : Link structural motifs (e.g., RYYRIK sequence) to thermodynamic stability (ΔG calculations) and kinetic binding profiles (surface plasmon resonance) .
  • Cross-Disciplinary Validation : Combine molecular dynamics simulations (e.g., AMBER force fields) with in vitro mutagenesis to validate residue-specific contributions .

Methodological Best Practices

Q. What criteria define a robust research question for this compound studies?

  • Checklist :

  • Feasibility : Can the question be answered within resource constraints (e.g., peptide synthesis cost)?
  • Novelty : Does it address gaps in receptor specificity or metabolic stability?
  • Theoretical Relevance : Does it align with peptide engineering or signal transduction theories? .

Q. How should researchers structure the methodology section for this compound studies to meet academic standards?

  • Required Details :

  • Synthesis : SPPS resin type, deprotection/cleavage conditions.
  • Assays : Cell viability protocol (e.g., MTT assay incubation time).
  • Ethics : Animal study approval identifiers (IACUC/IRB numbers) .
    • Reproducibility : Upload raw data (e.g., HPLC chromatograms, dose-response curves) to repositories like Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.